N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O2S and its molecular weight is 345.2. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives highlights the importance of understanding the biological consequences of exposure to various chemicals, including potential applications in toxicology and environmental health (Kennedy, 2001). The study reviews the toxicology of these compounds, emphasizing their commercial importance and the biological responses to exposure.
Environmental and Analytical Chemistry
The occurrence and toxicity of antimicrobial triclosan, a chlorophenol compound, in the environment have been extensively studied, providing a framework for understanding the environmental impact and degradation pathways of similar chlorinated compounds (Bedoux et al., 2012). This research is essential for developing environmental risk assessments and pollution mitigation strategies.
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes offers insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in water treatment systems (Qutob et al., 2022). Understanding these processes can guide the development of effective treatment strategies for removing complex organic compounds from water.
Mechanisms of Toxicity and Management
The metabolism, mechanisms of toxicity, clinical features, and management of poisoning by related compounds, such as chlorophenoxy herbicides, provide valuable information for medical and environmental health research (Bradberry et al., 2000). This knowledge is crucial for developing therapeutic interventions and safety guidelines.
Mechanism of Action
Target of Action
The primary targets of the Casein Kinase 1 (CK1) family are key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
CK1 isoforms have been shown to phosphorylate these targets, regulating a multitude of molecular events . The kinase domain of CK1 contains an activation loop controlling its catalytic activity . Upon recognition of an upstream signal, CK1 becomes activated either through local clustering of CK1 molecules or by IKKβ phosphorylation of CK1 serine residue within its kinase domain activation loop .
Pharmacokinetics
The regulation of kinase activity and substrate specificity is known to be influenced by the c-terminal regulatory domain of ck1 .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUAJKAHNQSAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.